molecular formula C21H29NO3S B12201783 N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide

N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide

Cat. No.: B12201783
M. Wt: 375.5 g/mol
InChI Key: HAVQCMMUYOQIHX-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a naphthalene ring substituted with a pentyloxy group and a sulfonamide group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide typically involves the following steps:

    Naphthalene Derivatization: The naphthalene ring is first functionalized with a pentyloxy group through an etherification reaction.

    Sulfonation: The functionalized naphthalene undergoes sulfonation to introduce the sulfonamide group.

    Cyclohexylamine Addition: Finally, cyclohexylamine is reacted with the sulfonated naphthalene derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of acid or base catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to ensure high yields and purity.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group.

    Reduction: Reduction reactions may target the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide group.

    Receptor Binding: May interact with specific biological receptors.

Medicine:

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the compound may interfere with specific signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

    N-(adamantan-1-yl)-4-(pentyloxy)naphthalene-1-sulfonamide: Another sulfonamide with a different substituent on the nitrogen atom.

    N-cyclohexyl-4-propoxy-1-naphthalenesulfonamide: Similar structure with a propoxy group instead of a pentyloxy group.

Uniqueness:

    Structural Features: The presence of both a pentyloxy group and a cyclohexyl group makes N-cyclohexyl-4-(pentyloxy)naphthalene-1-sulfonamide unique in its class.

    Reactivity: The specific arrangement of functional groups influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H29NO3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-cyclohexyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C21H29NO3S/c1-2-3-9-16-25-20-14-15-21(19-13-8-7-12-18(19)20)26(23,24)22-17-10-5-4-6-11-17/h7-8,12-15,17,22H,2-6,9-11,16H2,1H3

InChI Key

HAVQCMMUYOQIHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3

Origin of Product

United States

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